molecular formula C18H16N4O5S2 B10863617 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No.: B10863617
M. Wt: 432.5 g/mol
InChI Key: WVZMNEKHUCEUOF-UHFFFAOYSA-N
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Description

2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(4-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(4-NITROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions usually involve the use of specific reagents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(4-NITROPHENYL)ACETAMIDE include other thiadiazole derivatives with different substituents. These compounds share the thiadiazole core but differ in their biological activities and applications due to variations in their substituent groups . Some similar compounds include:

These compounds highlight the diversity within the thiadiazole family and the potential for discovering new therapeutic agents through structural modifications.

Properties

Molecular Formula

C18H16N4O5S2

Molecular Weight

432.5 g/mol

IUPAC Name

2-[[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C18H16N4O5S2/c1-26-14-7-11(8-15(9-14)27-2)17-20-21-18(29-17)28-10-16(23)19-12-3-5-13(6-4-12)22(24)25/h3-9H,10H2,1-2H3,(H,19,23)

InChI Key

WVZMNEKHUCEUOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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